molecular formula C26H33N5O3S B11218702 3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11218702
M. Wt: 495.6 g/mol
InChI Key: CJZLSQXZCNRHMU-UHFFFAOYSA-N
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Description

3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and is functionalized with a piperazine and morpholine moiety, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and morpholine groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium cyanoborohydride for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE stands out due to its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity. Its quinazolinone core, coupled with piperazine and morpholine moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H33N5O3S

Molecular Weight

495.6 g/mol

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H33N5O3S/c1-33-22-6-3-20(4-7-22)29-13-11-28(12-14-29)9-2-10-31-25(32)23-19-21(30-15-17-34-18-16-30)5-8-24(23)27-26(31)35/h3-8,19H,2,9-18H2,1H3,(H,27,35)

InChI Key

CJZLSQXZCNRHMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S

Origin of Product

United States

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